N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine
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Overview
Description
N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine is a complex organic compound with a unique structure that combines several functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine can be achieved through multiple synthetic routes. One common method involves the guanylation of amines with cyanamide in the presence of catalytic amounts of scandium (III) triflate under mild conditions in water . Another approach uses a copper-catalyzed three-component synthesis involving cyanamides, arylboronic acids, and amines .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of efficient catalysts and solvent systems is crucial for the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other guanidine derivatives and sulfonyl-containing molecules. Examples are:
- N,N’-disubstituted guanidines
- Sulfonylureas
- Sulfonamides
Uniqueness
N-[4-({[(4E)-3-Methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}amino)benzenesulfonyl]guanidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C18H18N6O3S |
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Molecular Weight |
398.4 g/mol |
IUPAC Name |
2-[4-[(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methylideneamino]phenyl]sulfonylguanidine |
InChI |
InChI=1S/C18H18N6O3S/c1-12-16(17(25)24(22-12)14-5-3-2-4-6-14)11-21-13-7-9-15(10-8-13)28(26,27)23-18(19)20/h2-11,22H,1H3,(H4,19,20,23) |
InChI Key |
YVSGTRHUKVSPON-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1)C2=CC=CC=C2)C=NC3=CC=C(C=C3)S(=O)(=O)N=C(N)N |
Origin of Product |
United States |
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